molecular formula C21H23N3O4 B2445979 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 953952-39-1

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No. B2445979
M. Wt: 381.432
InChI Key: BGGFZLOGAHVGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide” is a chemical compound. It can be used for the synthesis of compounds containing a benzo[d][1,3]dioxol-5-yl structure, which are easy to undergo substitution reactions and catalytic reactions . It can also be used as a raw material in the fields of drug synthesis, fragrances, and coatings .

Scientific Research Applications

RuO4-mediated Oxidation of N-Benzylated Tertiary Amines

Research on N-benzylated tertiary amines, such as N-benzylmorpholine, N-benzylpiperidine, and N-benzylpyrrolidine, treated with RuO4, has shown these compounds are oxidized at both endocyclic and exocyclic positions. This study might provide insights into the reactivity and potential applications of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide in oxidation reactions or as intermediates in synthetic pathways (Petride et al., 2004).

Electropolymerization from Low Oxidation Potential Monomers

A study on the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including compounds with pyrrolidine groups, highlights the potential for creating conducting polymers from low oxidation potential monomers. This research could suggest applications of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide in the development of novel polymeric materials with specific electrical properties (Sotzing et al., 1996).

X-ray Photoelectron Spectroscopic Study

The adsorption behaviors of benzene and its derivatives on metal surfaces have been studied, providing insights into the interactions between aromatic compounds and metals. This information could be relevant for understanding how N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide might interact with metal surfaces, potentially informing its use in catalysis or surface chemistry applications (Kishi et al., 1979).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-20(21(26)23-16-5-8-18-19(13-16)28-14-27-18)22-10-9-15-3-6-17(7-4-15)24-11-1-2-12-24/h3-8,13H,1-2,9-12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGFZLOGAHVGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

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